molecular formula C18H24N6O2 B2803157 1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone CAS No. 1341006-41-4

1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone

Cat. No. B2803157
CAS RN: 1341006-41-4
M. Wt: 356.43
InChI Key: QVKXXHYRCIHJFR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used in the synthesis of many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized using various strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a cyclic secondary amine. This saturated heterocycle is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

Pyrrolidine and its derivatives can undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives can have different biological profiles depending on the spatial orientation of substituents and the different binding modes to enantioselective proteins .

Future Directions

The future directions would depend on the specific applications of the compound. Pyrrolidine derivatives have been widely used in drug discovery, and there is ongoing research to explore new synthetic strategies and applications .

properties

IUPAC Name

1-[4-[[3-(6-pyrrolidin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-14(25)23-10-8-22(9-11-23)13-17-20-18(21-26-17)15-4-5-16(19-12-15)24-6-2-3-7-24/h4-5,12H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKXXHYRCIHJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone

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